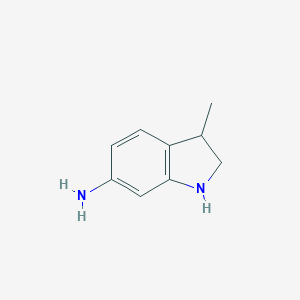

3-Methylindolin-6-amine

説明

Structure

3D Structure

特性

CAS番号 |

151981-13-4 |

|---|---|

分子式 |

C9H12N2 |

分子量 |

148.2 g/mol |

IUPAC名 |

3-methyl-2,3-dihydro-1H-indol-6-amine |

InChI |

InChI=1S/C9H12N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5,10H2,1H3 |

InChIキー |

XDIBEQBIUTWONB-UHFFFAOYSA-N |

SMILES |

CC1CNC2=C1C=CC(=C2)N |

正規SMILES |

CC1CNC2=C1C=CC(=C2)N |

同義語 |

1H-Indol-6-amine,2,3-dihydro-3-methyl-(9CI) |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6-amino-3-methylindoline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-amino-3-methylindoline, a substituted indoline of significant interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds and established principles of organic chemistry to predict its properties, propose synthetic routes, and explore its potential applications.

Introduction to the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif in numerous natural products and synthetic compounds with diverse biological activities. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of substituents, such as an amino group at the 6-position and a methyl group at the 3-position, is anticipated to significantly modulate the molecule's physicochemical properties and biological profile.

Chemical Structure and Properties of 6-amino-3-methylindoline

The chemical structure of 6-amino-3-methylindoline features a fused benzene and pyrrolidine ring system. The amino group at the 6-position and the methyl group at the 3-position are key determinants of its chemical character.

SMILES (Simplified Molecular Input Line Entry System): CC1CNC2=C1C=C(C=C2)N

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| LogP | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | 29.26 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Note: These values are estimations based on computational models and data from analogous structures.

The presence of the amino group is expected to increase the polarity and basicity of the molecule compared to unsubstituted indoline. The methyl group at the chiral center at position 3 introduces stereoisomerism, with the (R) and (S) enantiomers potentially exhibiting different biological activities.

Proposed Synthetic Strategies

Synthesis via Reduction of 6-nitro-3-methylindole

A common and effective method for the synthesis of aminoindolines is the reduction of the corresponding nitroindole. This multi-step synthesis would begin with commercially available starting materials.

Workflow for the Synthesis of 6-amino-3-methylindoline:

Caption: Proposed synthetic workflow for 6-amino-3-methylindoline.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 6-Nitro-3-methylindole.

-

To a solution of 4-nitrophenylhydrazine in a suitable solvent (e.g., ethanol), add an acid catalyst (e.g., sulfuric acid).

-

Slowly add propionaldehyde to the mixture at a controlled temperature.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the crude product by filtration or extraction.

-

Purify the 6-nitro-3-methylindole by recrystallization or column chromatography.

-

-

Step 2: Synthesis of 6-Amino-3-methylindole.

-

Dissolve 6-nitro-3-methylindole in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the 6-amino-3-methylindole by column chromatography.

-

-

Step 3: Synthesis of 6-amino-3-methylindoline.

-

Dissolve 6-amino-3-methylindole in a suitable solvent (e.g., acetic acid or methanol).

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation with a more robust catalyst like rhodium on carbon (Rh/C) under a hydrogen atmosphere.

-

Monitor the reaction for the disappearance of the starting material.

-

Work up the reaction by quenching the reducing agent, neutralizing the solution, and extracting the product.

-

Purify the final product, 6-amino-3-methylindoline, by column chromatography.

-

Causality Behind Experimental Choices: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. The choice of reducing agent in the subsequent steps is crucial; milder conditions are used to selectively reduce the nitro group without affecting the indole ring, while more powerful or specific reducing agents are required for the reduction of the indole to an indoline.

Potential Applications in Drug Discovery

The 6-amino-3-methylindoline scaffold holds considerable promise as a building block in drug discovery due to the versatile reactivity of the amino group and the stereocenter at the 3-position.

Role as a Key Intermediate

The primary amino group at the 6-position serves as a versatile handle for further functionalization. It can readily undergo a variety of chemical transformations, including:

-

Acylation: to form amides.

-

Sulfonylation: to form sulfonamides.

-

Alkylation: to form secondary or tertiary amines.

-

Diazotization: followed by Sandmeyer or related reactions to introduce a wide range of substituents.

This chemical tractability allows for the generation of large libraries of diverse compounds for high-throughput screening.

Logical Relationship of Functionalization:

Caption: Functionalization pathways for 6-amino-3-methylindoline.

Potential as a Bioactive Scaffold

Substituted indolines have been reported to exhibit a wide range of biological activities. By analogy, 6-amino-3-methylindoline and its derivatives could be investigated for their potential as:

-

Kinase Inhibitors: The indoline core can serve as a scaffold for designing inhibitors that target the ATP-binding site of various kinases.

-

GPCR Ligands: The spatial arrangement of substituents on the indoline ring can be optimized for binding to G-protein coupled receptors.

-

Enzyme Inhibitors: The functional groups can be tailored to interact with the active sites of specific enzymes.

Conclusion

While direct experimental data on 6-amino-3-methylindoline is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally related molecules. The versatility of the 6-amino group and the presence of a stereocenter at the 3-position make this compound a highly attractive building block for the synthesis of novel chemical entities with potential therapeutic value. Further research into the synthesis and biological evaluation of 6-amino-3-methylindoline is warranted to fully explore its potential in drug discovery and development.

References

-

Fischer Indole Synthesis: Sundberg, R. J. (2002). Indoles. Academic Press. [Link]

-

Reduction of Nitroarenes: Rylander, P. N. (2000). Hydrogenation Methods. Academic Press. [Link]

-

Indole and Indoline Chemistry: Joule, J. A. (2010). Heterocyclic Chemistry. Wiley. [Link]

-

Synthesis of Substituted Indolines: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

-

Privileged Structures in Medicinal Chemistry: Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

Precision Engineering of the 3-Substituted 6-Aminoindoline Scaffold

A Technical Guide for Drug Design[1]

Executive Summary

The 3-substituted 6-aminoindoline scaffold represents a critical evolution in medicinal chemistry, marking a shift from "flat" aromatic systems to three-dimensional, chirality-driven pharmacophores.[1] While the parent indole ring is a "privileged structure" found in over 40 FDA-approved drugs, its planarity often limits solubility and metabolic stability. The indoline (2,3-dihydroindole) congener offers a distinct advantage: the

This guide details the structural logic, synthetic access, and biological validation of 3-substituted 6-aminoindoline derivatives.[1] It is designed for researchers seeking to leverage this scaffold for high-affinity targeting of kinases (VEGFR, Aurora), GPCRs, and DNA minor grooves.[1]

Structural Biology & Pharmacophore Analysis[2][3][4]

The 6-aminoindoline core functions as a versatile template.[1] Its efficacy stems from two distinct vectors:

-

The C6-Amino Group: Acts as a critical hydrogen bond donor/acceptor. In kinase inhibitors, this moiety (often derivatized as a urea or amide) frequently interacts with the "hinge region" (e.g., Glu/Leu residues) or the solvent-exposed front of the ATP binding pocket.

-

The C3-Substituent: Introduces chirality. This position controls the spatial orientation of the molecule, allowing it to probe hydrophobic pockets (e.g., the "gatekeeper" region in kinases) that are inaccessible to planar indoles.

Diagram 1: 6-Aminoindoline Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold, highlighting the electronic and steric roles of specific positions.

Caption: Pharmacophore map detailing the functional vectors of the 6-aminoindoline scaffold. The C3 position provides stereochemical control, while the C6 amino group drives binding affinity.

Synthetic Methodologies

Accessing the 3-substituted 6-aminoindoline core requires strategies that control the C3 stereocenter while preserving the sensitive C6-amino functionality.[1]

A. Copper-Catalyzed Three-Component Coupling (TCC)

This is a modern, convergent approach that builds the indoline ring from simple precursors, avoiding the harsh reduction steps often required when starting from indoles.[1]

Reaction: 2-Aminobenzaldehyde + Secondary Amine + Terminal Alkyne

Diagram 2: Synthetic Workflow (TCC Route)

Caption: Convergent synthetic workflow for accessing 3-substituted 6-aminoindolines via Copper-catalyzed multicomponent coupling, followed by nitro reduction.

Protocol 1: Synthesis of 3-Alkynyl-6-Aminoindoline via TCC

Based on methodologies adapted from recent Cu-catalyzed protocols (e.g., NIH PMC3631446).[1]

Reagents:

-

2-Amino-4-nitrobenzaldehyde (1.0 equiv)[1]

-

Piperidine (1.1 equiv)[1]

-

Phenylacetylene (1.2 equiv)[1]

-

CuBr (5 mol%)[1]

-

Toluene (anhydrous)[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, charge CuBr (5 mol%) under an argon atmosphere.

-

Addition: Add anhydrous toluene (0.5 M concentration relative to aldehyde), followed by 2-amino-4-nitrobenzaldehyde, piperidine, and phenylacetylene sequentially.

-

Reaction: Seal the vial and heat to 100°C for 12 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) for the disappearance of the aldehyde.

-

Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove copper salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2) to isolate the 3-substituted 6-nitroindoline intermediate.[1]

-

Reduction (Nitro to Amino): Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%) and stir under a hydrogen balloon (1 atm) for 4 hours. Filter through Celite and concentrate to yield the 3-substituted 6-aminoindoline .[1]

Medicinal Chemistry & SAR

The transition from indole to indoline significantly alters physicochemical properties. The table below summarizes the Structure-Activity Relationship (SAR) implications.

| Feature | Indole Core (Flat) | Indoline Core (Kinked) | Drug Design Impact |

| Hybridization | C2=C3 ( | C2-C3 ( | Indoline allows for chirality at C3.[1] |

| Geometry | Planar (2D) | Puckered (3D) | Improved solubility and "escape from flatland".[1] |

| Solubility | Low (High Lattice Energy) | Moderate/High | Better oral bioavailability.[1] |

| Metabolism | Prone to oxidation at C3 | Stable at C3 | Reduced metabolic liability (unless N1 is unsubstituted).[1] |

| Binding Mode | Intercalation / Stacking | Groove Binding / Pocket Fit | Higher specificity for chiral pockets (e.g., Kinases). |

Therapeutic Application: Kinase Inhibition

A primary application of this scaffold is in the inhibition of Receptor Tyrosine Kinases (RTKs) like VEGFR (Vascular Endothelial Growth Factor Receptor). The 6-amino group is typically acylated to form a urea linker that binds to the conserved DFG motif or hinge region, while the 3-substituent occupies the hydrophobic back-pocket.[1]

Diagram 3: VEGFR Signaling & Inhibition Pathway

Caption: Mechanism of action for 6-aminoindoline derivatives in blocking VEGFR-mediated angiogenesis.[1] The inhibitor competes with ATP, preventing autophosphorylation.

Biological Assay Protocol

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-Based)

To validate the activity of the synthesized derivatives against targets like VEGFR2 or Aurora A.

Principle: Uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] A Europium-labeled antibody detects the phosphorylated product of a kinase reaction. Inhibition results in a decrease in FRET signal.

Materials:

-

Recombinant Human VEGFR2 Kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1 (biotinylated).[1]

-

ATP (Ultrapure).[1]

-

Detection Reagents: Eu-anti-phosphotyrosine antibody + XL665-labeled streptavidin.[1]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

Procedure:

-

Preparation: Prepare a 3-fold serial dilution of the test compound (6-aminoindoline derivative) in DMSO. Transfer 50 nL to a low-volume 384-well plate.

-

Enzyme Mix: Add 2 µL of VEGFR2 enzyme solution (0.2 ng/µL in assay buffer) to the wells. Incubate for 10 minutes at room temperature.

-

Start Reaction: Add 2 µL of Substrate/ATP mix (final conc: 10 µM ATP, 50 nM biotin-peptide).

-

Incubation: Seal plate and incubate at 25°C for 60 minutes.

-

Detection: Add 5 µL of detection mixture (Eu-antibody + XL665-streptavidin in EDTA buffer).[1] The EDTA stops the kinase reaction.

-

Readout: Incubate for 1 hour. Measure fluorescence ratio (665 nm / 620 nm) on a TR-FRET compatible plate reader (e.g., EnVision).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

References

-

Indole and Indoline Scaffolds in Drug Discovery. Source: ResearchGate.[3] URL:[Link]

-

Efficient and General Synthesis of 3-Aminoindolines via Copper-Catalyzed Three Component Coupling. Source: NIH PubMed Central (PMC).[1] URL:[Link][1]

-

Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline DNA Minor Groove Alkylating Agents. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link][1]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Source: NIH PubMed. URL:[Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology. URL:[Link]

Sources

Biological Activity and Therapeutic Potential of 3-Methylindolin-6-amine Derivatives

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of 3-methylindolin-6-amine and its derivatives.

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

3-Methylindolin-6-amine (CAS: 151981-13-4 ) represents a specialized subclass of the indoline (2,3-dihydroindole) scaffold. While simple amino-indolines are historically utilized as oxidative couplers in cosmetic chemistry (hair dyes), the 3-methyl-6-amino substitution pattern has emerged as a high-value pharmacophore in modern drug discovery.

Its primary significance lies in two structural features:

-

The C3-Methyl "Chiral Switch": Unlike planar indoles, the 3-methylindoline core possesses a stereocenter at C3. This introduces chirality (

), allowing for the design of stereoselective inhibitors that can better exploit hydrophobic pockets in protein targets (e.g., kinases). -

The C6-Amino Handle: The amine at position 6 serves as a critical vector for extending the molecule into the "solvent front" or "back pocket" of enzymes, particularly Type I and Type II kinase inhibitors.

This guide analyzes the transition of this scaffold from a chemical building block to a core moiety in Tyrosine Kinase Inhibitors (TKIs) and TSPO (Translocator Protein) ligands .

Chemical Architecture & SAR Analysis

The Scaffold Advantage

The 3-methylindolin-6-amine scaffold offers distinct advantages over its fully aromatic indole counterparts:

-

Reduced Planarity: The

hybridized C2 and C3 atoms create a "puckered" conformation. This improved three-dimensionality (Fsp3 score) often correlates with better solubility and oral bioavailability compared to flat aromatic systems. -

Metabolic Stability: Substitution at the C3 position blocks rapid oxidative metabolism (e.g., by CYP450s) that typically occurs at the electron-rich C3 of unsubstituted indoles.

Structure-Activity Relationship (SAR) Map

The biological activity is tuned via three vectors:

| Position | Functionality | SAR Implication |

| N1 (Indoline Nitrogen) | H-Bond Donor/Acceptor | Critical for hinge binding in kinases. Often substituted (e.g., acetyl, methyl) to modulate pKa and membrane permeability. |

| C3 (Methyl Group) | Stereocenter | The "Chiral Switch". The ( |

| C6 (Amine) | Linker / Headgroup | The primary site for derivatization. Conversion to ureas, amides, or sulfonamides drastically increases potency against targets like VEGFR, PDGFR, and NOX2. |

Biological Targets & Mechanisms of Action[1][2][3]

Tyrosine Kinase Inhibition (VEGF/PDGF/FGFR)

Derivatives of indolin-6-amine are structural congeners of the indolin-2-one (oxindole) class of kinase inhibitors (e.g., Nintedanib, Sunitinib).

-

Mechanism: The indoline core occupies the ATP-binding pocket. The 6-amino group is typically derivatized into a urea or amide moiety that extends into the solvent-exposed region, forming crucial hydrogen bonds with residues such as Asp or Glu in the catalytic loop.

-

Key Derivative Class: 6-Amido-3-methylindolines .[1] These analogs have shown efficacy in inhibiting Angiokinase spectra (VEGFR-2, PDGFR-

, FGFR-1), blocking tumor angiogenesis.

NADPH Oxidase 2 (NOX2) Inhibition

Recent high-throughput screens identified the 1-methylindolin-6-yl core as a potent inhibitor of NOX2, an enzyme responsible for reactive oxygen species (ROS) production in neuroinflammation.

-

Case Study (GSK2795039): This specific inhibitor features a 1-methylindolin-6-yl moiety linked to a pyrrolopyridine.[2][3]

-

Activity: It inhibits NOX2 with an IC

of ~270 nM, showing selectivity over NOX1/3/4. The indoline core is essential for maintaining the correct geometry to bind the cytosolic component of the NOX2 complex.

TSPO (Translocator Protein) Ligands

Indole and indoline derivatives are established ligands for the 18 kDa Translocator Protein (TSPO), a biomarker for neuroinflammation (microglial activation).

-

Mechanism: 3-substituted indolines bind to the cholesterol-binding pocket of TSPO on the outer mitochondrial membrane.

-

Therapeutic Outcome: Modulation of neurosteroid synthesis (e.g., pregnenolone), leading to neuroprotective and anxiolytic effects without the sedation associated with benzodiazepines.

Experimental Methodologies

Synthesis of 3-Methylindolin-6-amine

Protocol: Reduction of 3-methyl-6-nitro-1H-indole.

-

Rationale: Direct nitration of indoline is non-selective. Starting from the indole allows for regioselective functionalization followed by reduction.

Workflow (DOT Diagram):

Figure 1: Step-wise synthesis of the 3-methylindolin-6-amine scaffold. Note the sequential reduction to preserve the 3-methyl stereocenter potential.

In Vitro Kinase Assay Protocol

Objective: Determine IC

-

Reagents:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35. -

Substrate: Poly GT (Glu:Tyr, 4:1) labeled with Coumarin/Fluorescein.

-

Test Compound: 3-methylindolin-6-amine derivative (dissolved in DMSO).

-

-

Procedure:

-

Step 1: Dispense 10

L of test compound (serially diluted) into 384-well plates. -

Step 2: Add 5

L of Kinase/Peptide mixture (2X concentration). -

Step 3: Add 5

L of ATP solution (Km concentration for the specific kinase). -

Step 4: Incubate at 25°C for 60 minutes (dark).

-

Step 5: Add 10

L of Development Reagent (cleaves non-phosphorylated peptide). -

Step 6: Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).

-

-

Data Analysis: Calculate Emission Ratio (Coumarin/Fluorescein). Plot % Phosphorylation vs. log[Compound] to derive IC

.

Quantitative Data Summary

The following table summarizes the biological activity of key derivatives where the indolin-6-amine core is the pharmacophore.

| Compound Class | Target | Activity (IC | Biological Effect |

| Indolin-2-one (Nintedanib analog) | VEGFR-2 | 13 - 34 nM | Anti-angiogenesis; inhibition of endothelial cell proliferation. |

| 1-Methylindolin-6-yl (GSK2795039) | NOX2 | 270 nM | Reduction of ROS production; neuroprotection in TBI models. |

| 3-Methylindolin-6-amine (Scaffold) | Hair Dye Coupling | N/A | Oxidative coupling with p-phenylenediamine to form stable chromophores. |

References

-

Hirata, Y. et al. (2021). NOX2 inhibitor GSK2795039 metabolite identification towards drug optimization. Journal of Pharmaceutical and Biomedical Analysis.

-

Roth, G. J. et al. (2009).[4] Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry.

-

Yamamoto, S. et al. (2018). Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor. Antioxidants & Redox Signaling.[2]

-

L'Oreal. (1999). Cosmetic composition containing, in combination, a superoxide-dismutase and a melanin pigment.[5] US Patent 5,925,363. (Cites 3-methyl-6-aminoindoline as a coupler).[5]

- Bayer Pharma AG. (2015). Substituted Indolin-2-ones as Kinase Inhibitors. WO Patent Application.

Sources

- 1. Autophagic Flux Unleashes GATA4-NF-κB Axis to Promote Antioxidant Defense-Dependent Survival of Colorectal Cancer Cells under Chronic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5925363A - Cosmetic composition containing, in combination, a superoxide-dismutase and a melanin pigment - Google Patents [patents.google.com]

An In-Depth Technical Guide to Novel Heterocyclic Amines for Pharmaceutical Libraries

Foreword: The Enduring Power of the Heterocycle in Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who strive to translate complex biological questions into tangible therapeutic solutions, this guide is intended as a practical and insightful resource. The quest for novel bioactive chemical entities is a journey of immense complexity and profound importance. At the heart of this endeavor lies the art and science of designing and synthesizing small molecule libraries that are rich in chemical diversity and biological relevance. Among the vast expanse of chemical scaffolds, heterocyclic amines stand as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Their prevalence in both natural products and FDA-approved drugs is no coincidence; it is a direct reflection of their unique physicochemical properties and their ability to engage with biological targets in a specific and potent manner. This guide will navigate the landscape of novel heterocyclic amines, from the strategic design of high-quality pharmaceutical libraries to the cutting-edge synthetic methodologies that bring them into existence, and the innovative screening paradigms that unveil their therapeutic potential.

Part 1: The Strategic Importance of Novel Heterocyclic Amines

Why Heterocycles? Privileged Structures in Medicinal Chemistry

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring.[1] When this heteroatom is nitrogen, the resulting heterocyclic amine scaffold imparts a unique set of properties that are highly advantageous for drug design. These scaffolds are often referred to as "privileged structures" due to their ability to serve as ligands for a wide range of biological targets.[2] The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while N-H groups can serve as hydrogen bond donors. These interactions are fundamental to the specific recognition of small molecules by proteins and nucleic acids.[1] Furthermore, the incorporation of nitrogen heterocycles can influence a molecule's solubility, lipophilicity, polarity, and metabolic stability, all of which are critical parameters in optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate.[2]

The Rise of Nitrogen Heterocycles in FDA-Approved Drugs

An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the remarkable prevalence of nitrogen-containing heterocycles. It is estimated that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle.[3] This statistic underscores the immense contribution of these scaffolds to the development of therapeutics across a wide range of disease areas. From the β-lactam ring in penicillin to the quinoline core of hydroxychloroquine, and the diverse heterocyclic structures found in modern kinase inhibitors, the impact of nitrogen heterocycles on medicine is undeniable.[4]

Moving Beyond the Familiar: The Quest for Novel Scaffolds

While established heterocyclic scaffolds continue to be a mainstay in drug discovery, there is a growing recognition of the need to explore novel chemical space. The repeated use of the same core structures can lead to challenges with intellectual property and may limit the discovery of drugs with novel mechanisms of action. Therefore, the design and synthesis of libraries based on new and underexplored heterocyclic amine scaffolds is a critical endeavor for the pharmaceutical industry.[5]

Part 2: Designing High-Quality Heterocyclic Amine Libraries

The success of any screening campaign is fundamentally linked to the quality of the compound library. A well-designed library should be a strategic collection of molecules that maximizes the chances of identifying high-quality hits that can be efficiently optimized into clinical candidates.

Foundational Principles: Drug-Likeness and Lead-Likeness

The concepts of "drug-likeness" and "lead-likeness" are guiding principles in the design of screening libraries. A "drug-like" molecule possesses physicochemical properties similar to those of known oral drugs, often summarized by guidelines such as Lipinski's Rule of Five.[6] The aim of designing drug-like libraries is to eliminate compounds with poor ADME characteristics early in the discovery process.[6] "Lead-like" compounds, on the other hand, are typically smaller and less lipophilic than drug-like molecules. The rationale behind lead-like design is that the optimization of a low-potency lead into a drug is often accompanied by an increase in molecular weight and lipophilicity.[3] Starting with lead-like compounds provides a better foundation for this optimization process.

The Power of Diversity: Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse and complex molecules.[7] Unlike target-oriented synthesis, which focuses on the synthesis of a single target molecule, DOS aims to generate a wide range of different scaffolds from a common set of starting materials.[7] This approach is particularly valuable for exploring new chemical space and identifying novel biological activities without a preconceived target in mind.[7]

Computational and Machine Learning Approaches to Scaffold Design

The design of novel heterocyclic amine libraries is increasingly being driven by computational and machine learning approaches.[8] These methods can be used to analyze vast virtual chemical spaces and identify novel scaffolds with desirable properties.[8] Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and synthetic accessibility of new molecules.[8] This in silico approach allows for the prioritization of the most promising scaffolds for synthesis, thereby increasing the efficiency of the library design process.[8]

Target-Focused Libraries: A Rational Approach

In contrast to diversity-oriented approaches, the design of target-focused libraries is guided by knowledge of a specific biological target or target family.[] This can involve using the three-dimensional structure of the target protein to design molecules that are predicted to bind with high affinity, a process known as structure-based drug design.[] For target families like kinases, where there is a wealth of structural information, the design of targeted libraries has proven to be a highly effective strategy for discovering potent and selective inhibitors.[10]

Part 3: Modern Synthetic Strategies for Library Construction

The ability to efficiently and robustly synthesize libraries of novel heterocyclic amines is a critical enabling technology in drug discovery. While traditional synthetic methods remain valuable, a number of innovative strategies have emerged that are expanding the accessible chemical space and accelerating the pace of library synthesis.

The Workhorse: Parallel Synthesis Methodologies

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially addressable format, such as a 96-well plate.[11] This approach is a cornerstone of modern medicinal chemistry and is widely used for the generation of screening libraries and for the rapid exploration of structure-activity relationships (SAR) during lead optimization.

The imidazole scaffold is a common motif in many pharmaceuticals. The following is a representative protocol for the parallel synthesis of a library of substituted imidazoles, which can be adapted for high-throughput synthesis.[12]

Step 1: Imine Formation (Microwave-Assisted)

-

To each well of a 96-well reaction block, add the desired aldehyde (1.0 eq).

-

Add a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Stir the mixture at room temperature for 5 minutes.

-

Seal the reaction block and heat at 80 °C for 30 minutes using a microwave reactor.[12]

Step 2: Cyclization (Microwave-Assisted)

-

Cool the reaction block to room temperature.

-

To each well, add the desired 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) and ammonium acetate (5.0 eq).[12]

-

Seal the reaction block and heat at 100 °C for 80 minutes using microwave irradiation.[12]

Step 3: Work-up and Purification

-

Cool the reaction block to room temperature.

-

Add water to each well to precipitate the crude product.

-

Collect the solid product by filtration.

-

Wash the product with water.

-

Further purification can be achieved by recrystallization or preparative HPLC.

Innovations in Synthesis: Expanding Chemical Space

Recent advances in synthetic methodology are providing medicinal chemists with powerful new tools for the construction of novel heterocyclic amine libraries.

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct modification of heterocyclic scaffolds.[13] This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and enabling the exploration of new chemical space.[13] Rhodium and nickel catalysts have been shown to be particularly effective for the C-H functionalization of nitrogen-containing heterocycles.[13][14]

Visible-light photoredox catalysis utilizes light to initiate chemical reactions under mild conditions.[15] This technology has enabled a wide range of novel transformations for the synthesis and functionalization of heterocyclic amines, including C-H amination and the formation of C-C and C-N bonds.[16][17]

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner.[18] This technology offers numerous advantages for library synthesis, including precise control over reaction parameters, enhanced safety, and the potential for full automation.[18][19] Automated stopped-flow systems can be integrated into high-throughput platforms for the rapid synthesis and optimization of combinatorial libraries.[19][20]

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic methodology for library construction depends on a variety of factors, including the desired scaffold, the scale of the synthesis, and the available resources. The following table provides a qualitative comparison of the different approaches.

| Methodology | Key Advantages | Key Considerations |

| Parallel Synthesis | High-throughput, well-established, suitable for SAR studies.[11] | Can be resource-intensive, may require optimization for each new scaffold. |

| C-H Functionalization | Atom-economical, allows for late-stage functionalization.[13] | Catalyst selection can be challenging, regioselectivity can be an issue. |

| Photoredox Catalysis | Mild reaction conditions, enables novel transformations.[15] | Requires specialized equipment, catalyst choice is critical. |

| Flow Chemistry | Precise control, enhanced safety, potential for automation.[18] | Initial setup can be expensive, not suitable for all reaction types. |

Part 4: Screening Novel Heterocyclic Amine Libraries

Once a library of novel heterocyclic amines has been synthesized, the next step is to screen it for biological activity. The choice of screening strategy is critical for identifying high-quality hits that are worthy of further investigation.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a workhorse of modern drug discovery, enabling the rapid testing of large numbers of compounds against a biological target.[21] HTS assays are typically performed in a miniaturized format, such as 384- or 1536-well plates, and are highly automated.[22]

A Revolution in Screening: DNA-Encoded Libraries (DELs)

DNA-encoded library (DEL) technology has emerged as a powerful alternative to traditional HTS.[23] In a DEL, each small molecule is covalently attached to a unique DNA barcode that encodes its chemical structure.[23] This allows for the synthesis and screening of massive libraries of compounds (billions or even trillions of molecules) in a single tube.[23]

A key challenge in DEL technology is the development of DNA-compatible synthetic reactions that can be used to construct diverse libraries of complex molecules.[24] A wide range of on-DNA reactions have now been developed for the synthesis of heterocyclic scaffolds, including multi-component reactions and various cyclization strategies.[24][25] The validation of these on-DNA reactions is critical to ensure the quality of the library.[13]

Building a Self-Validating Screening Cascade

A robust screening cascade should include a series of orthogonal assays to confirm the activity of the initial hits and to eliminate false positives. This process should be designed as a self-validating system, with clear go/no-go decision points at each stage. The quality control of the screening library is also a critical component of a self-validating system, with analytical techniques such as mass spectrometry and NMR used to confirm the identity and purity of the compounds.[1]

Part 5: From Hit to Lead: A Case Study

The ultimate goal of designing, synthesizing, and screening a library of novel heterocyclic amines is to identify promising lead compounds for drug development. The following case study illustrates this process.

Case Study: The Discovery of a Novel Kinase Inhibitor

Protein kinases are a major class of drug targets, particularly in oncology. The discovery of a novel, selective kinase inhibitor often begins with the screening of a diverse library of heterocyclic compounds.[26]

A diversity-oriented synthesis approach was employed to generate a library of novel dihydropyrido-thieno[2,3-d]pyrimidine derivatives.[27] This scaffold was chosen for its novelty and for the presence of a basic secondary amine, a feature that is uncommon in known CK2 inhibitors.[27]

The library was screened against a panel of protein kinases, and a dihydropyrido-thieno[2,3-d]pyrimidine derivative was identified as a submicromolar inhibitor of CK2α.[27] The activity of this hit was confirmed in a dose-response experiment, and its selectivity was assessed by profiling it against a larger panel of kinases.[27]

A focused library of analogs was synthesized to explore the SAR around the initial hit. This led to the identification of compound 10b , which exhibited potent inhibition of CK2α with an IC50 value of 36.7 nM and excellent selectivity.[27] Further studies showed that 10b inhibited CK2 in cells and induced cell death in cancer cell lines.[27]

Part 6: Conclusion and Future Outlook

Novel heterocyclic amines will undoubtedly continue to be a rich source of new therapeutic agents. The ongoing development of innovative synthetic methodologies, coupled with the increasing sophistication of library design and screening technologies, will further accelerate the discovery of drugs based on these remarkable scaffolds. The integration of automation and machine learning into the drug discovery workflow holds the promise of a future where the design, synthesis, and testing of novel heterocyclic amine libraries is a rapid, efficient, and highly predictive process.[20]

References

- Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). SynOpen, 08(01), e230041so.

- CHAPTER 2: Parallel Synthesis and Library Design. (n.d.). In Royal Society of Chemistry eBooks (pp. 23–80).

- Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activ

- Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. (2022). Molecules, 27(19), 6598.

- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4734.

- Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. (2022). Chemical Science, 13(36), 10834–10842.

- Modern advances in heterocyclic chemistry in drug discovery. (n.d.).

- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Pharmaceuticals, 16(3), 346.

- DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output. (2021). RSC Chemical Biology, 2(2), 347–367.

- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (n.d.). Der Pharma Chemica.

- Heterocycles in Medicinal Chemistry. (n.d.).

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).

- Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (n.d.). BenchChem.

- Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.

- DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. (n.d.).

- Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). (2015). ACS Medicinal Chemistry Letters, 6(5), 562–567.

- Discovery of a new family of heterocyclic amine linked plastoquinone analogs for antimicrobial evaluation. (2019). Drug Development Research, 80(8), 1109–1122.

- Synthetic Studies toward DNA-Encoded Heterocycles Based on the On-DNA Formation of α,β-Unsatur

- A robotic system for automated chemical synthesis of therapeutic agents. (2024). Digital Discovery, 3(4), 743–752.

- A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionaliz

- An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (n.d.).

- Synthesis of Satur

- Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. (n.d.).

- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.).

- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.).

- Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. (2016). MedChemComm, 7(9), 1818–1826.

- Case Studies in Library Design. (n.d.).

- Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. (n.d.).

- Parallel synthesis of complex heterocycles as a strategy to explore chemical diversity in drug discovery. (n.d.).

- The Discovery of Novel Antimicrobial Agents through the Application of Isocyanide-Based Multicomponent Reactions. (n.d.).

- Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. (n.d.).

- Library Design. (n.d.). Drug Design.

- DIVERSITY-ORIENTED SYNTHESIS. (n.d.).

- Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity. (2022). RSC Advances, 12(1), 1–21.

- Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. (2024). European Journal of Medicinal Chemistry, 265, 116075.

- Synthesis of Polycyclic Nitrogen Heterocycles via Alkene Aminopalladation/Carbopallad

- Automation of Synthesis in Medicinal Chemistry: Progress and Challenges. (n.d.).

- Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution p

- How automation & parallel systems improve chemical synthesis processes. (n.d.). H.E.L Group.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.).

- Targeted and Focused Libraries. (n.d.). BOC Sciences.

- From Other Imidazoles by Substitution of Hydrogen. (n.d.).

- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). RSC Medicinal Chemistry, 13(3), 284–303.

- Innovative computational approaches in drug discovery and design. (n.d.).

- Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. (n.d.).

- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.).

- Identification and Validation of New Interleukin-2 Ligands Using DNA-Encoded Libraries. (n.d.).

- Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. (n.d.).

- Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. (2022). Chemical Science, 13(36), 10834–10842.

Sources

- 1. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. researchgate.net [researchgate.net]

- 17. Encoded Libraries for Drug Discovery - 2024 Archive [drugdiscoverychemistry.com]

- 18. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. helgroup.com [helgroup.com]

- 23. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Solubility Profiling of 3-Methylindolin-6-amine for Drug Discovery Applications

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] As researchers and drug development professionals delve deeper into novel chemical entities, a thorough understanding of their fundamental physicochemical properties is paramount for predicting their behavior in biological systems. This guide provides an in-depth technical overview of 3-Methylindolin-6-amine, a key indoline derivative, with a specific focus on its molecular weight and solubility profile—two critical parameters that govern its potential as a drug candidate. The indoline core is integral to the development of therapeutics for a range of diseases, including cancer, bacterial infections, and cardiovascular conditions.[1]

Core Physicochemical Properties

A precise understanding of a compound's molecular characteristics is the foundation of all subsequent research. These properties dictate its reactivity, formulation potential, and interaction with biological targets.

Molecular Identity and Weight

The essential molecular details for 3-Methylindolin-6-amine are summarized below. The molecular weight is a fundamental constant used in all stoichiometric calculations, from synthesis to dose preparation.

| Property | Value | Source |

| IUPAC Name | 3-methyl-2,3-dihydro-1H-indol-6-amine | N/A |

| CAS Number | 151981-13-4 | [2] |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

Solubility Profile: Predictions and Experimental Determination

Solubility is a cornerstone of drug development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability.

Predicted Solubility: The chemical structure of 3-Methylindolin-6-amine, featuring a largely non-polar indoline ring system and a polar primary amine group (-NH₂), suggests a dualistic solubility nature.

-

Aqueous Solubility: Expected to be low to moderate. The presence of the basic amine group implies that its aqueous solubility will be highly pH-dependent. In acidic environments (pH < pKa of the amine), the amine group will be protonated (-NH₃⁺), forming a salt and significantly increasing its solubility in water.

-

Organic Solubility: Based on the properties of related aromatic amines and indole derivatives, 3-Methylindolin-6-amine is predicted to exhibit good solubility in various organic solvents such as methanol, ethanol, acetone, and chloroform.[3]

The causality for this prediction lies in the "like dissolves like" principle. The non-polar bicyclic core interacts favorably with organic solvents, while the polar amine group allows for hydrogen bonding and potential salt formation in aqueous media.

Experimental Protocol: Thermodynamic Solubility Assessment

To move beyond prediction, empirical measurement is required. The gold-standard method for determining thermodynamic solubility is the Shake-Flask Method . This protocol is designed as a self-validating system, ensuring that a true equilibrium state is reached and measured accurately.

Objective: To determine the equilibrium solubility of 3-Methylindolin-6-amine in a given solvent system (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant temperature.

Methodology:

-

Preparation:

-

Add an excess amount of solid 3-Methylindolin-6-amine to a series of clear glass vials. Causality: Using an excess ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Dispense a precise volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a minimum of 24-48 hours. Causality: This extended agitation period is critical for ensuring that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes. Causality: Centrifugation is essential to pellet all undissolved solid material, ensuring that only the saturated supernatant is sampled for analysis.

-

Carefully aspirate a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase or solvent.

-

Analyze the concentration of 3-Methylindolin-6-amine in the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Shake-Flask method for solubility determination.

Significance in Drug Development

The indoline framework is a cornerstone in modern medicinal chemistry. Derivatives of this scaffold are being actively investigated and developed as potent therapeutic agents.

-

Anticancer and Antimicrobial Agents: The indoline structure serves as a key pharmacophore in the synthesis of potent biological agents, including antimicrobials and anticancer drugs.[4]

-

Enzyme Inhibition: Specific indoline derivatives have shown promise as highly effective enzyme inhibitors. For instance, compounds based on a 3-(indolin-6-yl) structure have been developed as potent inhibitors of NADPH Oxidase 2 (NOX2), a target relevant in neurodegenerative diseases like Alzheimer's.[5]

-

Broad Pharmacological Activity: The versatility of the indoline ring allows for its incorporation into drugs targeting a wide array of conditions, from inflammation and pain to cardiovascular diseases.[1]

The solubility and molecular weight data for 3-Methylindolin-6-amine are critical starting points for any of these applications. This information guides chemists in designing synthetic routes, helps formulators develop appropriate delivery systems, and allows pharmacologists to design meaningful in vitro and in vivo experiments.

Conclusion

3-Methylindolin-6-amine is a compound of significant interest due to its place within the pharmacologically vital indoline family. Its molecular weight of 148.21 g/mol is a definitive starting point for its chemical characterization. While specific public data on its solubility is scarce, its structure suggests a pH-dependent aqueous solubility and good solubility in organic solvents. The robust, self-validating shake-flask protocol detailed herein provides a clear and reliable pathway for researchers to empirically determine this critical parameter. A thorough understanding and experimental validation of these fundamental properties are indispensable for unlocking the full therapeutic potential of 3-Methylindolin-6-amine and its future derivatives in drug discovery.

References

-

ResearchGate. Synthesis, antioxidant activity and docking study of novel 3o-amine consisting 5-acetyl-6-chloroindolin-2-one analogues | Request PDF. [Link]

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

-

Wiley Online Library. Development and Application of Indolines in Pharmaceuticals. [Link]

Sources

Methodological & Application

Synthesis of 3-methylindolin-6-amine from 6-nitroindoline precursors

Executive Summary & Strategic Analysis

The synthesis of 3-methylindolin-6-amine (Target Molecule) is a critical workflow in the development of kinase inhibitors (e.g., JAK, FGFR) and BCL6 inhibitors. While the 6-aminoindoline core is a common motif, the introduction of the C3-methyl group presents a specific regiochemical challenge when starting from the 6-nitroindoline oxidation state.

Core Challenge: Direct C3-alkylation of 6-nitroindoline is synthetically inefficient due to the deactivating nature of the nitro group and the lack of acidity at the C3 position in the indoline scaffold. Strategic Solution: This protocol details a "Functionalize-then-Reduce" strategy. We utilize the indole oxidation state for the C3-functionalization (via Mannich reaction), followed by a stepwise reduction sequence to lock in the methyl group, generate the indoline core, and finally reveal the amine. This ensures regioselectivity and stability of intermediates.

Retrosynthetic Logic & Pathway

The synthesis is designed to avoid the instability associated with electron-rich 3-aminoindoles by keeping the nitro group intact until the final step.

Pathway Overview:

-

Precursor Functionalization: Conversion of 6-nitroindole (readily available precursor) to the Mannich base (Gramine derivative).

-

Methyl Installation: Reductive deamination to generate 3-methyl-6-nitroindole.

-

Scaffold Saturation: Selective reduction of the indole double bond to yield 3-methyl-6-nitroindoline (The key stable intermediate).

-

Nitro Reduction: Catalytic hydrogenation to the final 3-methylindolin-6-amine.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Methyl-6-nitroindole (The Methylation Sequence)

Context: Direct methylation is difficult. The Mannich route (Gramine synthesis) followed by hydride reduction is the industry standard for high-yield C3-methylation of electron-deficient indoles.

Step 1.1: Mannich Reaction

-

Reagents: 6-Nitroindole (1.0 equiv), Formaldehyde (37% aq., 1.2 equiv), Dimethylamine (40% aq., 1.5 equiv), Acetic Acid (solvent).

-

Procedure:

-

Dissolve 6-nitroindole in glacial acetic acid (5 mL/mmol).

-

Add dimethylamine solution dropwise at 0°C, followed by formaldehyde.

-

Stir at Room Temperature (RT) for 2 hours. The Mannich base often precipitates.

-

Workup: Pour into ice-water. Basify with NaOH (10%) to pH 10. Filter the precipitate.[1][2][3] If no precipitate, extract with EtOAc.

-

Yield Expectation: 85-95%.

-

Step 1.2: Reduction to 3-Methyl-6-nitroindole

-

Reagents: Mannich base (from 1.1), NaBH4 (2.0 equiv), Solvent (THF/MeOH 1:1).

-

Mechanism: Elimination of dimethylamine to form a quinone-methide-like intermediate, followed by hydride attack.

-

Procedure:

Stage 2: Synthesis of 3-Methyl-6-nitroindoline (The Indoline Formation)

Context: We must reduce the C2-C3 double bond without reducing the nitro group yet. Sodium Cyanoborohydride in Acetic Acid is highly selective for indole-to-indoline reduction.

-

Reagents: 3-Methyl-6-nitroindole (1.0 equiv), NaBH3CN (3.0 equiv), Glacial Acetic Acid.

-

Procedure:

-

Dissolve starting material in Glacial Acetic Acid (10 mL/mmol).

-

Add NaBH3CN in portions at 15°C (Cooling is vital to prevent over-reduction or side reactions).

-

Stir at RT for 2 hours. Monitor by TLC (Indolines are often more polar and fluorescent blue under UV).

-

Workup: Pour into ice water. Cautiously basify with NaOH pellets or conc. solution to pH > 10 (Ensure all acid is neutralized to extract the free base).

-

Extract with Dichloromethane (DCM).

-

Data Point: The product 3-methyl-6-nitroindoline is a stable yellow solid.

-

QC Check: 1H NMR should show a doublet for the C3-methyl (~1.3 ppm) and multiplets for C2-H/C3-H protons.

-

Stage 3: Nitro Reduction to 3-Methylindolin-6-amine (Final Step)

Context: This is the final unmasking of the amine. Catalytic hydrogenation is preferred over chemical reduction (Fe/Sn) to avoid metal waste and simplify purification.

-

Reagents: 3-Methyl-6-nitroindoline, 10% Pd/C (10 wt% loading), Methanol (or Ethanol), H2 gas (balloon or 1 atm).

-

Procedure:

-

Dissolve 3-methyl-6-nitroindoline in Methanol.

-

Add 10% Pd/C catalyst under Argon flow (Safety: Pyrophoric wet catalyst is safer).

-

Purge with Hydrogen gas (balloon pressure is sufficient).

-

Stir vigorously at RT for 2-4 hours. The yellow color of the solution will fade to colorless/pale brown.

-

Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

-

Concentrate filtrate under reduced pressure.

-

Storage: The resulting 3-methylindolin-6-amine is sensitive to oxidation (air). Store under Nitrogen/Argon at -20°C or use immediately in the next coupling step.

-

Process Data & Troubleshooting

| Parameter | Specification / Range | Notes |

| Overall Yield | 45% - 60% (3 Steps) | Step 2 (Indoline formation) is the yield-limiting step. |

| Key Impurity | 3-Methylindole (Re-oxidation) | Indolines can oxidize back to indoles in air. Keep extracts inert. |

| Solvent Choice | AcOH (Step 2), MeOH (Step 3) | Do not use chlorinated solvents for hydrogenation (poisons catalyst). |

| Safety | NaBH3CN generates HCN | Use in a fume hood. Quench acid waste into bleach. |

Troubleshooting Guide:

-

Issue: Incomplete reduction of Indole to Indoline.

-

Fix: Add more NaBH3CN and increase time. Ensure solvent is pure Glacial Acetic Acid (water inhibits the reaction).

-

-

Issue: Product turns purple/dark upon isolation.

-

Fix: Oxidation of the phenylenediamine core. Add antioxidants (e.g., ascorbic acid) during workup or perform rapid chromatography under N2 pressure.

-

Workflow Visualization

References

-

Synthesis of 3-methylindoles via Mannich Base Reduction

- Source: ChemicalBook & Organic Syntheses precedents for Gramine reduction.

- Relevance: Establishes the C3-methyl group on the indole core.

-

Selective Reduction of Indoles to Indolines (NaBH3CN/AcOH)

- Source: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis.

- Relevance: Standard protocol for converting 3-substituted indoles to indolines without reducing nitro groups.

-

Catalytic Hydrogenation of Nitroarenes

- Source: MDPI - "Synthesis of Effective 3-(Indolin-6-yl)... Inhibitors".

- Relevance: Confirms Pd/C conditions for nitro-to-amine reduction in indoline scaffolds.

-

Synthesis of 3,3-dimethyl-6-nitroindoline (Analogous Chemistry)

- Source: P

- Relevance: Demonstrates the stability of the nitroindoline core and subsequent reduction str

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 3. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Amide Coupling Functionalization of 3-Methylindolin-6-amine

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline structural motif is a cornerstone in medicinal chemistry and drug discovery, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. 3-Methylindolin-6-amine, in particular, presents a versatile platform for the synthesis of compound libraries aimed at a diverse range of therapeutic targets. The primary amino group at the 6-position is a key handle for derivatization, with amide bond formation being one of the most robust and frequently utilized reactions in drug discovery programs.[1][2] This document provides a detailed guide to the amide coupling functionalization of 3-methylindolin-6-amine, offering a comparative analysis of common coupling reagents and detailed, field-proven protocols for their application.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The reaction requires the activation of the carboxylic acid to overcome a significant activation energy barrier.[3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and is dictated by factors such as the steric and electronic properties of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[2]

3-Methylindolin-6-amine, being an aniline derivative, can present challenges in amide coupling reactions due to the reduced nucleophilicity of the aromatic amine compared to aliphatic amines. Therefore, the selection of an appropriate and highly efficient coupling reagent is paramount for achieving high yields and purity.

Comparative Analysis of Common Amide Coupling Reagents

A variety of reagents have been developed for the activation of carboxylic acids in amide bond formation.[2] This guide will focus on three widely used and effective coupling systems: HATU, EDC/HOBt, and T3P.

| Reagent System | Mechanism of Action | Advantages | Disadvantages |

| HATU | Forms a highly reactive OAt-active ester. | High reactivity, fast reaction times, low epimerization.[4] | Higher cost, can be sensitive to moisture. |

| EDC/HOBt | EDC forms an O-acylisourea intermediate, which is converted to a less reactive but more stable HOBt-ester. | Water-soluble byproducts, cost-effective, widely used.[4] | Can lead to racemization in sensitive substrates, may require additives like DMAP for less reactive amines.[2][4] |

| T3P® | Forms a mixed anhydride with the carboxylic acid. | Water-soluble byproducts, mild reaction conditions, low epimerization.[5] | Can be viscous and require careful handling. |

Mechanistic Overview of Amide Coupling Reactions

HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that efficiently promotes amide bond formation. The reaction proceeds through the formation of a highly reactive OAt-active ester.

Caption: HATU coupling mechanism.

In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the reactive OAt-active ester, which then readily reacts with the amine to yield the desired amide and 1-hydroxy-7-azabenzotriazole (HOAt).[6]

EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. In the presence of HOBt (1-Hydroxybenzotriazole), this highly reactive intermediate is converted to a more stable HOBt-ester, which helps to suppress side reactions and minimize racemization.[4] For less reactive amines like anilines, the addition of DMAP (4-Dimethylaminopyridine) can be beneficial, as it acts as an acyl transfer agent to form a highly reactive acylpyridinium species.[2][7]

Caption: EDC/HOBt coupling mechanism.

T3P®-Mediated Amide Coupling

T3P® (Propylphosphonic anhydride) is a cyclic anhydride that acts as a powerful water scavenger and activating agent. It reacts with the carboxylate to form a mixed anhydride, which is then attacked by the amine to form the amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[8]

Caption: T3P® coupling mechanism.

Experimental Protocols

The following protocols are provided as a general guide for the amide coupling functionalization of 3-methylindolin-6-amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Experimental Workflow

Caption: General experimental workflow.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

-

Carboxylic acid (1.0 eq)

-

3-Methylindolin-6-amine (1.0-1.2 eq)

-

HATU (1.1-1.5 eq)

-

DIPEA (2.0-3.0 eq)

-

Anhydrous DMF or DCM (as solvent)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and 3-methylindolin-6-amine (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

-

Carboxylic acid (1.0 eq)

-

3-Methylindolin-6-amine (1.0-1.2 eq)

-

EDC·HCl (1.2-1.5 eq)

-

HOBt (1.2-1.5 eq)

-

DMAP (0.1-1.0 eq, optional, for unreactive substrates)[2][9]

-

DIPEA or NMM (2.0-3.0 eq)

-

Anhydrous DMF or CH₂Cl₂ (as solvent)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and DMAP (if used, 0.1 eq) in anhydrous DMF.

-

Add 3-methylindolin-6-amine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) in one portion.

-

Add DIPEA (2.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

Materials:

-

Carboxylic acid (1.0 eq)

-

3-Methylindolin-6-amine (1.0-1.2 eq)

-

T3P® (50% solution in EtOAc or DMF, 1.2-1.5 eq)

-

Pyridine or DIPEA (2.0-4.0 eq)

-

Anhydrous EtOAc or CH₂Cl₂ (as solvent)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and 3-methylindolin-6-amine (1.1 eq) in anhydrous ethyl acetate, add pyridine (3.0 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 20 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting and Key Considerations

-

Low Reactivity of 3-Methylindolin-6-amine: As an aniline derivative, 3-methylindolin-6-amine may exhibit lower nucleophilicity. In such cases, using a more potent coupling reagent like HATU or adding a catalyst such as DMAP to the EDC/HOBt system can enhance the reaction rate and yield.[2][4]

-

Side Reactions: With highly activated carboxylic acids, side reactions such as the formation of N-acylurea with EDC can occur. Using HOBt helps to mitigate this. For HATU, ensuring anhydrous conditions is crucial to prevent hydrolysis of the reagent.

-

Purification: The byproducts of HATU and T3P couplings are generally water-soluble, simplifying purification.[8] The urea byproduct from EDC is also water-soluble, unlike that from DCC.[4] Standard silica gel chromatography is typically effective for purifying the final amide product.

-

Solvent Choice: DMF and CH₂Cl₂ are common solvents for amide coupling reactions. Acetonitrile has also been shown to be effective, particularly for EDC/DMAP/HOBt couplings.[2] The choice of solvent can influence reaction rates and solubility of reagents and products.

Conclusion

The functionalization of 3-methylindolin-6-amine via amide coupling is a versatile and powerful strategy in drug discovery. The choice of coupling reagent and reaction conditions should be tailored to the specific carboxylic acid substrate. HATU offers high reactivity and speed, EDC/HOBt provides a cost-effective and widely applicable method, and T3P® presents a mild and efficient alternative with easy workup. By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively synthesize novel 3-methylindolin-6-amine derivatives for the exploration of new chemical space and the development of potential therapeutic agents.

References

-

Upadhyaya, K., & Singh, V. K. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4344-4347. [Link]

-

Gissot, A., & Souissi, M. A. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

-

Dabhi, R. C., Patel, U. P., Rathod, V. B., Shah, S. N., & Maru, J. J. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]

-

Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

A user on ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? ResearchGate. [Link]

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]

-

A user on ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

-

A user on ResearchGate. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

-

Wang, Y., et al. (2021). Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. Dalton Transactions, 50(3), 996-1005. [Link]

-

A user on ResearchGate. (2018, November 24). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? ResearchGate. [Link]

-

Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

- Hubert, P., et al. (2009). Process for preparing 3-indolyl fatty acid amides with saturated, unsaturated or hydroxy fatty acids.

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Liu, R., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2136-2144. [Link]

-

A YouTube channel. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

-

ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

A Reddit user. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

-

American Chemical Society. (2026, January 23). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. American Chemical Society. [Link]

-

A Scribd document. (2011). Org. Lett., Vol. 13, No. 19, 2011 T3P. Scribd. [Link]

-